4-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzamide group could be introduced through a reaction with an amine, and the trifluoromethyl group could be introduced through a reaction with a trifluoromethylating reagent .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide group would likely form a planar structure due to the conjugation of the amide group with the benzene ring. The pyrimidine ring would also be planar, and the trifluoromethyl group would likely add some steric bulk to the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. For example, the benzamide group could undergo hydrolysis to form a carboxylic acid and an amine. The trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the benzamide group could make the compound relatively polar, which could affect its solubility in different solvents .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
The compound is part of a class of molecules that are pivotal in the synthesis of novel heterocyclic compounds with potential therapeutic applications. For instance, Abu‐Hashem et al. (2020) explored the synthesis of various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating the vast potential of complex benzamides in generating new chemical entities with anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacological Evaluation
Compounds structurally related to "4-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide" have been evaluated for their pharmacological activities. For example, studies have identified benzamide derivatives as potent serotonin 4 receptor agonists, highlighting their therapeutic potential in treating gastrointestinal motility disorders (Sonda et al., 2003). Similarly, Sonda et al. (2004) synthesized and assessed the pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists, emphasizing their prokinetic potential and reduced side effects due to selective receptor binding (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Analytical Method Development
Moreover, the compound and its analogues serve as crucial subjects in the development of analytical methods. Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including a structurally similar compound, showcasing the importance of these compounds in enhancing pharmaceutical quality control (Ye, Huang, Li, Xiang, & Xu, 2012).
properties
IUPAC Name |
4-chloro-2-methoxy-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClF3N4O2/c1-11-24-16(19(21,22)23)10-17(25-11)27-7-5-13(6-8-27)26-18(28)14-4-3-12(20)9-15(14)29-2/h3-4,9-10,13H,5-8H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSHYBBWSJYUBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=C(C=C(C=C3)Cl)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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